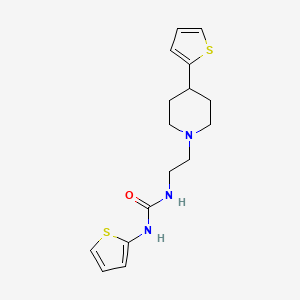

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Description

1-(Thiophen-2-yl)-3-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)urea is a urea derivative featuring dual thiophene rings: one directly attached to the urea moiety and another incorporated into a piperidine ring via an ethyl linker. This structure combines aromatic thiophene groups, known for enhancing π-π interactions in drug-receptor binding, with a piperidine scaffold that may improve solubility and bioavailability.

Properties

IUPAC Name |

1-thiophen-2-yl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c20-16(18-15-4-2-12-22-15)17-7-10-19-8-5-13(6-9-19)14-3-1-11-21-14/h1-4,11-13H,5-10H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIQFTUAJKTAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbonyl chloride with piperidine to form an intermediate, which is then reacted with ethyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea have shown effectiveness against various bacterial strains. A study evaluated the antibacterial activity of thiophene derivatives, demonstrating that modifications in the piperidine and thiophene structures can enhance their efficacy against resistant strains .

Anti-inflammatory Properties

Thiophene derivatives are also being investigated for their anti-inflammatory effects. Research has highlighted that certain pyrazole and thiophene compounds exhibit potent anti-inflammatory activity, making them potential candidates for treating inflammatory diseases . The urea linkage in this compound may enhance its interaction with inflammatory mediators.

Neurological Applications

The compound's structure suggests potential applications in neuropharmacology. Thiophene-containing piperidine derivatives have been studied for their effects on serotonin receptors, indicating possible use as antidepressants or anxiolytics . The unique combination of thiophene and piperidine may provide a scaffold for developing novel neuroactive drugs.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions and microwave-assisted synthesis. These methods allow for efficient production of the compound while minimizing reaction times and maximizing yields .

Derivative Exploration

Research into derivatives of this compound is ongoing, with modifications aimed at enhancing biological activity or reducing toxicity. For example, altering substituents on the thiophene or piperidine rings can lead to improved pharmacological profiles, as seen in related studies focusing on structurally similar compounds .

Antimicrobial Efficacy Study

A comprehensive study conducted on a series of thiophene derivatives demonstrated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized standard disc diffusion methods to evaluate the antibacterial activity, revealing that certain structural modifications significantly increased potency compared to control compounds .

Anti-inflammatory Activity Assessment

In another investigation, a series of thiophene-based urea compounds were tested for their anti-inflammatory properties using carrageenan-induced paw edema in rats. The results indicated that some derivatives exhibited significant reductions in inflammation compared to untreated controls, suggesting potential therapeutic uses in inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Thiophene vs. In TTU6, a thiazole-thiophene hybrid may enhance rigidity and metabolic stability compared to the target compound’s flexible piperidine linker .

- Piperidine Role : The piperidine-ethyl group in the target compound and 54i () likely improves membrane permeability compared to purely aromatic analogs like TTU6 .

Structure-Activity Relationships (SAR)

- Thiophene Contribution : Dual thiophenes may enhance binding to hydrophobic pockets (e.g., kinase ATP sites), as seen in 54i () .

- Urea Linker : The urea group’s hydrogen-bonding capacity is critical for target engagement, as demonstrated in TTU6’s antitubercular activity .

- Piperidine vs. Pyridine : Piperidine’s basicity may improve solubility, whereas pyridine-containing analogs (e.g., 5h) could exhibit stronger π-stacking .

Biological Activity

The compound 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperidine-based structures. The method often utilizes microwave-assisted synthesis to enhance yield and purity. For instance, the synthesis can be achieved through the following general reaction scheme:

- Preparation of Thiophene Derivative : The thiophene ring is functionalized to introduce substituents that enhance biological activity.

- Piperidine Coupling : The functionalized thiophene is then reacted with piperidine derivatives under controlled conditions to form the target urea compound.

Anticancer Properties

Research indicates that thiophene-based compounds exhibit significant anticancer activity across various cancer cell lines. For example, studies have shown that related thiourea derivatives possess GI50 values (concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types, including:

| Cancer Type | GI50 (μM) |

|---|---|

| Non-small cell lung cancer | 1.7 |

| Leukemia | 21.5 |

| Ovarian cancer | 25.9 |

| Prostate cancer | 28.7 |

| Renal cancer | 15.9 |

| Breast cancer | 15.1 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving DNA synthesis inhibition and tubulin polymerization disruption .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating potent activity in the nanomolar range. This suggests that the compound could be a candidate for developing new antimicrobial agents .

The biological activity of thiophene derivatives, including the compound , can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds like this one may inhibit key enzymes involved in cancer progression and microbial resistance.

- Interaction with Cellular Targets : The presence of heteroatoms in the structure allows for interactions with biological targets such as kinases and receptors involved in tumorigenesis.

- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiophene-based compounds:

- A study involving a series of thiourea derivatives showed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives outperforming established chemotherapeutics like etoposide .

- Another study focused on the antimicrobial efficacy of these compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 1-(Thiophen-2-yl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and piperidine precursors. A common approach includes:

- Step 1: Formation of the 4-(thiophen-2-yl)piperidine intermediate via cyclization or substitution reactions.

- Step 2: Alkylation of the piperidine nitrogen with a bromoethyl or chloroethyl reagent.

- Step 3: Coupling with thiophen-2-yl isocyanate to form the urea linkage . Optimization involves adjusting solvents (e.g., ethanol or DMF), reflux temperatures (70–120°C), and reaction times (6–24 hours). Purification often employs recrystallization or column chromatography .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| 1 | Thiophene derivatives, cyclizing agents (e.g., POCl₃) | Solvent polarity adjustment |

| 2 | Bromoethyl chloride, K₂CO₃, DMF | Temperature control (60–80°C) |

| 3 | Thiophen-2-yl isocyanate, dry THF | Excess isocyanate, inert atmosphere |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the urea linkage (-NH-CO-NH-) and thiophene/piperidine ring systems. Key signals include δ 7.2–7.5 ppm (thiophene protons) and δ 3.5–4.0 ppm (piperidine CH₂ groups) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 419.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the urea moiety .

Q. What preliminary biological assays are recommended to screen its activity?

Initial screening should focus on:

- Enzyme Inhibition: Kinase or protease assays (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

- Receptor Binding: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular Docking: Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the urea group and catalytic residues .

- QSAR Studies: Correlate substituent effects (e.g., thiophene vs. furan) with activity using descriptors like logP and polar surface area .

- MD Simulations: Assess stability of ligand-target complexes over 50–100 ns trajectories to prioritize derivatives .

Q. What strategies resolve contradictions in biological data across different assay platforms?

Discrepancies (e.g., high activity in vitro vs. low in vivo efficacy) may arise from:

- Pharmacokinetic Issues: Poor solubility or metabolic instability. Mitigate via prodrug design or formulation (e.g., nanoparticles) .

- Assay Variability: Validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Off-Target Effects: Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. How is the structure-activity relationship (SAR) analyzed for urea derivatives with dual thiophene/piperidine motifs?

Key SAR insights include:

- Thiophene Position: 2-Substitution enhances π-π stacking with aromatic residues vs. 3-substitution .

- Piperidine Flexibility: N-alkylation (e.g., ethyl vs. methyl) impacts conformational freedom and target engagement .

- Urea Linkers: Replacement with thiourea or amide groups reduces hydrogen-bonding capacity, lowering potency .

Table 2: SAR Trends in Urea Derivatives

| Modification | Observed Effect | Proposed Mechanism |

|---|---|---|

| Thiophene → Furan | ↓ Activity | Reduced lipophilicity |

| Piperidine → Azepane | ↑ Solubility | Enhanced water interaction |

| Urea → Thiourea | ↓ Binding affinity | Weaker H-bonding |

Q. What experimental designs address stability challenges during storage and in vivo studies?

- For Chemical Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Use lyophilization for hygroscopic samples .

- For Metabolic Stability: Incubate with liver microsomes; identify metabolites via LC-MS/MS. Introduce deuterium or fluorine to block metabolic hotspots .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.